molecular formula C14H17ClN2O3 B12474539 methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

Cat. No.: B12474539
M. Wt: 296.75 g/mol
InChI Key: JSSQVTYEWVSSBO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyfunctional Heterocyclic Esters

The compound’s name adheres to IUPAC rules prioritizing functional groups in decreasing order: carboxylic acid derivatives > amides > halides > unsaturated hydrocarbons. The principal functional group, the methyl ester (-COOCH₃), determines the parent chain as prop-2-enoate. The α,β-unsaturation (prop-2-enoate) is denoted with the (2E) stereodescriptor, reflecting the trans-configuration of substituents across the double bond.

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is numbered starting at the nitrogen (position 1). Substituents are prioritized by atomic number: chlorine (position 6) precedes the 2,2-dimethylpropanamido group (position 5). The amide suffix "-amido" is appended as a prefix to the pyridin-2-yl substituent, while "2,2-dimethylpropanamido" specifies the branched alkyl chain on the amide nitrogen.

Table 1: Functional Group Prioritization in IUPAC Nomenclature

Functional Group Priority Suffix/Prefix
Methyl ester 1 -prop-2-enoate (suffix)
Pyridine 2 pyridin-2-yl (prefix)
Chloro substituent 3 6-chloro (prefix)
2,2-Dimethylpropanamido 4 5-(2,2-dimethylpropanamido) (prefix)

The systematic name thus integrates substituent positions, heterocyclic nomenclature, and stereochemistry, aligning with Hantzsch-Widman principles for heteroatom prioritization (N > Cl).

Structural Characterization of the E-Configuration in α,β-Unsaturated Esters

The (2E) designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority groups (pyridin-2-yl and ester oxygen) occupy opposite sides of the double bond. Nuclear magnetic resonance (NMR) spectroscopy provides critical evidence: the trans-configuration yields a coupling constant (J) of 15–18 Hz between H₂ and H₃ protons, characteristic of conjugated E-alkenes. Infrared (IR) spectroscopy further confirms conjugation, with a strong absorption band at ~1,710 cm⁻¹ for the ester carbonyl and a shifted α,β-unsaturated carbonyl stretch at ~1,650 cm⁻¹.

Table 2: Spectroscopic Signatures of E-Configuration

Technique Observation Interpretation
¹H NMR J = 16.5 Hz (H₂–H₃) Trans-diaxial coupling
IR 1,710 cm⁻¹ (ester C=O) Conjugation with double bond
UV-Vis λ_max = 260 nm Extended π-system

The E-isomer’s stability is attributed to reduced steric hindrance between the pyridin-2-yl group and ester moiety, as well as hyperconjugation effects delocalizing electron density from the double bond into the ester carbonyl.

Crystallographic Analysis of Pyridine-Amide Substituent Interactions

X-ray diffraction studies of analogous pyridine-amide compounds reveal planar geometries stabilized by intramolecular hydrogen bonding. The amide N–H donates a hydrogen bond to the pyridine nitrogen (N···H distance ≈ 2.1 Å), enforcing coplanarity between the amide and pyridine rings. The 2,2-dimethylpropanamido group adopts a staggered conformation to minimize steric clash with the pyridine’s ortho-chloro substituent, resulting in a dihedral angle of 85–90° between the amide and pyridine planes.

Table 3: Crystallographic Parameters for Pyridine-Amide Motifs

Parameter Value Significance
N–H···N distance 2.1 Å Moderate hydrogen bonding
Dihedral angle (amide-pyridine) 87° Steric avoidance
Bond length (C=O) 1.23 Å Resonance stabilization

Packing diagrams illustrate π-π stacking between pyridine rings (centroid-centroid distance ≈ 3.8 Å) and van der Waals interactions involving the 2,2-dimethylpropyl group, which occupies voids in the crystal lattice. These interactions collectively enhance thermal stability, as evidenced by differential scanning calorimetry (melting point ≈ 145°C).

Properties

IUPAC Name

methyl 3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQVTYEWVSSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Amino-6-Chloropyridine

2-Amino-6-chloropyridine is reacted with pivaloyl chloride under basic conditions to form N-(6-chloropyridin-2-yl)pivalamide . Typical conditions include:

  • Solvent : Dichloromethane (DCM) or chloroform.
  • Base : Triethylamine (TEA) or sodium hydride (NaH).
  • Yield : 70–95%.

Example :

A solution of 4-aminopyridine (10 g, 106 mmol) and pivaloyl chloride (12.9 g, 107 mmol) in DCM (200 mL) was treated with TEA (10.9 g, 108 mmol) at 0°C. After warming to room temperature, the mixture was stirred overnight, washed with NaHCO₃, and recrystallized to yield 14 g (74%) of the pivalamide.

Vilsmeier-Haack Formylation

The protected amine undergoes formylation at the pyridine C3 position using the Vilsmeier-Haack reaction:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : Reflux at 80–100°C for 4–6 hours.
  • Yield : 60–75%.

Example :

N-(6-chloropyridin-2-yl)pivalamide (5.76 g, 24 mmol) was treated with POCl₃ (5 mL) and DMF (3 mL) in acetonitrile (250 mL). After refluxing for 4 hours, the mixture was quenched with 1N HCl and extracted to isolate the aldehyde (56% yield).

Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester Formation

The aldehyde intermediate undergoes condensation with a phosphonate ester to form the α,β-unsaturated ester. The HWE reaction is favored for its high E-selectivity and efficiency.

Reaction Conditions

  • Phosphonate Reagent : Methyl diethylphosphonoacetate.
  • Base : 1,8-Diazabicycloundec-7-ene (DBU) or lithium chloride (LiCl).
  • Solvent : Acetonitrile (MeCN) or tetrahydrofuran (THF).
  • Temperature : Room temperature to 50°C.
  • Yield : 50–68%.

Example :

N-(6-chloro-3-formylpyridin-2-yl)pivalamide (3.0 g, 12.64 mmol) was reacted with triethyl phosphonoacetate (4 g, 16.51 mmol), LiCl (0.935 g), and DBU (2.8 mL) in MeCN (250 mL) for 4 hours. After workup, the crude product was purified to yield 1.38 g (56%) of the ester.

Stereochemical Control

The HWE reaction with stabilized ylides (e.g., phosphonates) inherently produces the E-isomer due to thermodynamic favorability. No additional isomerization steps are required.

Alternative Synthetic Routes

Wittig Reaction

While less common, the Wittig reaction using methyl triphenylphosphoranylideneacetate can also form the α,β-unsaturated ester. However, this method often requires harsh conditions and offers lower yields (30–45%) compared to HWE.

Transesterification

Ethyl esters synthesized via HWE can be converted to methyl esters using methanol and acid catalysts (e.g., H₂SO₄). This step adds complexity and is rarely employed due to the direct availability of methyl phosphonates.

Critical Analysis of Reaction Parameters

Base Selection

  • DBU vs. NaH : DBU provides superior yields (60–68%) compared to NaH (45–55%) due to milder conditions and reduced side reactions.
  • LiCl Additive : Enhances reaction rate and selectivity by stabilizing the oxyanion intermediate.

Solvent Effects

  • MeCN : Higher polarity improves solubility of intermediates, leading to 5–10% higher yields than THF.
  • Temperature : Reactions at 25°C achieve optimal balance between rate and selectivity. Elevated temperatures (>50°C) promote decomposition.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted aldehyde and phosphonate byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 8.50 (d, J = 5.8 Hz, 1H, pyridine-H), 7.80 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 1.40 (s, 9H, pivaloyl).
    • MS (ESI) : m/z 323.1 [M+H⁺].

Industrial-Scale Considerations

  • Catalyst Recycling : DBU can be recovered via acid-base extraction, reducing costs.
  • Green Chemistry : Solvent substitution with 2-methyl-THF improves sustainability without compromising yield.

Chemical Reactions Analysis

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate is a chemical compound with a unique structure, which includes a pyridine ring substituted with a chloro group and a pivalamido group, along with an acrylate ester moiety. It has a molecular formula of C15H18ClN2O2C_{15}H_{18}ClN_2O_2 and a molecular weight of approximately 292.77 g/mol. This compound is significant in chemical and biological studies, with potential applications in synthetic organic chemistry and drug development.

Synthesis
The synthesis of this compound typically involves several steps.

Potential Applications
The compound has potential applications in various fields:

  • Drug Development The unique structure may allow for modifications leading to derivatives with enhanced biological activities.
  • Synthetic Organic Chemistry It is useful in synthetic organic chemistry.

Interaction Studies
Interaction studies are crucial for understanding its mechanism of action. These studies typically involve:

  • Evaluating its efficacy.
  • Profiling its safety.

Structural Similarities
this compound shares structural similarities with compounds containing pyridine rings and various substituents:

Compound NameStructure FeaturesUnique Aspects
N-(6-Chloro-pyridin-3-yl)-pivalamideContains a chloro-substituted pyridineLacks acrylate functionality
5-Chloro-N4-{[4-(dimethylamino)phenyl]}pyrimidineSimilar halogenated aromatic structureDifferent core structure
4-Amino-N-{(4-methoxyphenyl)}pyrimidinContains amino and methoxy groupsNo acrylate or chloro substituents

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Halogen-Substituted Pyridine Derivatives

The most direct analog is methyl (2E)-3-[6-bromo-5-(2,2-dimethylpropanamido)pyridin-3-yl]prop-2-enoate (), which differs only in the halogen substituent (bromo vs. chloro) and the pyridine ring position (3- vs. 2-yl). Key comparisons include:

Property Chloro Derivative (Target Compound) Bromo Derivative ()
Molecular Formula C₁₄H₁₇ClN₂O₃ C₁₄H₁₇BrN₂O₃
Molecular Weight (g/mol) ~296.75 (calculated) 341.205
Halogen Atomic Radius Smaller (Cl: 0.99 Å) Larger (Br: 1.14 Å)
Electrophilicity Moderate Higher (due to Br's polarizability)
Synthetic Accessibility Likely easier (Cl is cheaper) Requires bromination steps

However, the chloro derivative offers cost advantages in synthesis .

Functional Group Variations

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10, ) This compound replaces the pivalamido and chloro groups with a cyano-pyridinyl moiety and a pyrimidinyl group. Key differences:

  • Hydrogen Bonding : The pyrimidinyl group in Compound 10 allows for extensive hydrogen bonding (as per ), unlike the halogenated target compound, which relies on halogen bonding or van der Waals interactions .

Crystallographic and Structural Insights

Both the target compound and its bromo analog likely undergo crystallographic analysis using tools like SHELXL () and ORTEP-III (). For example:

  • SHELX Refinement : The bromo derivative’s structure () would require robust refinement due to bromine’s high electron density, whereas the chloro derivative’s smaller atomic size simplifies data collection .
  • Hydrogen Bonding Patterns: highlights that halogen substituents (Cl/Br) can influence crystal packing via halogen-halogen or halogen-π interactions, contrasting with the hydrogen-bond-dominated networks in non-halogenated analogs like Compound 10 .

Biological Activity

Methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C13H16ClN2O2
  • Molecular Weight : 270.73 g/mol
  • CAS Number : 1142192-21-9

Its structural formula can be represented as follows:

C=C(OCH3)C(Cl)N(R)\text{C}=\text{C}(\text{OCH}_3)-\text{C}(\text{Cl})-\text{N}(\text{R})

where RR denotes the 2,2-dimethylpropanamido group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as an antibiotic agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of the pyridine ring is thought to interact with key enzymes involved in cellular metabolism.
  • Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy against clinical isolates of resistant pathogens. The findings confirmed its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In vitro assays demonstrated its effectiveness against various cancer types, including lung and colon cancers. The compound was shown to enhance the effects of existing chemotherapeutic agents .
  • Toxicological Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, suggesting its viability for further clinical development .

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